N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)butanamide
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Overview
Description
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a chloro group, a methyl group, and a phenylsulfanyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)butanamide typically involves multiple steps. One common method includes the reaction of benzyl chloride with a suitable amine to form the benzylamine intermediate. This intermediate is then reacted with 2-chloro-2-methyl-3-(phenylsulfanyl)butanoic acid under appropriate conditions to yield the desired amide. The reaction conditions often involve the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) and moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)butanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. The phenylsulfanyl group can undergo oxidation, generating reactive intermediates that can interact with cellular components. The amide group can form hydrogen bonds with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide: Similar structure but with a propanamide backbone.
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)pentanamide: Similar structure but with a pentanamide backbone.
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)hexanamide: Similar structure but with a hexanamide backbone.
Uniqueness
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)butanamide is unique due to its specific combination of functional groups and its butanamide backbone. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
83375-49-9 |
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Molecular Formula |
C18H20ClNOS |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
N-benzyl-2-chloro-2-methyl-3-phenylsulfanylbutanamide |
InChI |
InChI=1S/C18H20ClNOS/c1-14(22-16-11-7-4-8-12-16)18(2,19)17(21)20-13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,20,21) |
InChI Key |
SUGXPBTTXMNGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C(=O)NCC1=CC=CC=C1)Cl)SC2=CC=CC=C2 |
Origin of Product |
United States |
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